molecular formula C14H11ClN2O2S B6075737 N-(4-chlorobenzyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

N-(4-chlorobenzyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

Cat. No.: B6075737
M. Wt: 306.8 g/mol
InChI Key: CEXMCVFABVRANI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, also known as CBM-1, is a chemical compound that has been studied for its potential applications in various scientific fields. CBM-1 belongs to the class of benzisothiazolone derivatives, which are known for their diverse biological activities including anti-inflammatory, anti-tumor, and anti-viral properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-1,2-benzisothiazol-3-amine 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, cell proliferation, and viral replication. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. This compound has also been shown to inhibit the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and differentiation. Additionally, this compound has been shown to inhibit the replication of various viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the production of inflammatory mediators such as prostaglandins and cytokines in various cell types, including macrophages and T cells. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in vitro. In vivo studies have shown that this compound has anti-inflammatory and analgesic effects in various animal models of inflammation and pain. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-1,2-benzisothiazol-3-amine 1,1-dioxide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations for lab experiments, including its potential toxicity and limited availability. This compound should be handled with care and used in accordance with appropriate safety protocols.

Future Directions

There are several future directions for research on N-(4-chlorobenzyl)-1,2-benzisothiazol-3-amine 1,1-dioxide. One direction is the development of new this compound derivatives with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of the molecular mechanisms underlying the biological activities of this compound, including its interactions with target proteins and enzymes. Additionally, this compound could be evaluated for its potential therapeutic effects in various disease models, including inflammatory diseases, cancer, and viral infections. Overall, this compound has great potential for further research and development in various scientific fields.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-1,2-benzisothiazol-3-amine 1,1-dioxide involves the reaction of 4-chlorobenzylamine with 1,2-benzisothiazol-3-one in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The resulting product is then treated with hydrogen peroxide and acetic acid to yield this compound as a white crystalline powder. The purity of the compound can be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(4-chlorobenzyl)-1,2-benzisothiazol-3-amine 1,1-dioxide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential lead compound for the development of new anti-inflammatory and anti-tumor agents. In biochemistry, this compound has been used to study the structure and function of proteins and enzymes involved in various biological processes. In pharmacology, this compound has been evaluated for its potential therapeutic effects in various disease models, including neurodegenerative diseases, cancer, and viral infections.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c15-11-7-5-10(6-8-11)9-16-14-12-3-1-2-4-13(12)20(18,19)17-14/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXMCVFABVRANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCC3=CC=C(C=C3)Cl)NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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